

Application Notes and Protocols for Creating Fluorescently Labeled Spinorphin Analogs

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, purification, and characterization of fluorescently labeled **Spinorphin** analogs. **Spinorphin**, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-W-Thr), is a key regulator of enkephalin-degrading enzymes and exhibits antinociceptive and anti-inflammatory properties.[1][2][3] Fluorescent labeling of **Spinorphin** analogs enables researchers to visualize and track their interactions with biological systems, facilitating studies in drug development, receptor binding, and cellular imaging.[4][5]

Introduction to Fluorescent Labeling of Peptides

Fluorescent labeling of peptides involves the covalent attachment of a fluorophore to the peptide sequence. This process allows for the sensitive detection and quantification of the peptide in various biological assays.[5][6] Common strategies for labeling peptides include targeting primary amines at the N-terminus or on lysine side chains, or thiol groups on cysteine residues.[5][7] The choice of fluorescent dye and labeling strategy is critical to minimize interference with the peptide's biological activity.[5][8]

Data Presentation: Properties of Fluorescently Labeled Spinorphin Analogs



The following table summarizes the physicochemical and spectral properties of reported fluorescently labeled **Spinorphin** analogs. This data is essential for selecting the appropriate analog and experimental setup for specific research applications.

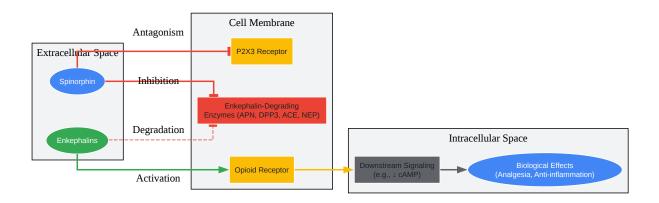
Analog Name	Sequen ce Modific ation	Fluores cent Label	Excitati on (nm)	Emissio n (nm)	Molecul ar Weight (m/z)	Retentio n Time (tR, min)	Referen ce
Rh-S	N- terminus	Rhodami ne B	~560	-	1320.7	12.3	[3][9]
Rh-S5	N- terminus, Pro5 -> Ac5c	Rhodami ne B	~560	-	1318.7	12.0	[3][9]
Rh-S6	N- terminus, Pro5 -> Ac6c	Rhodami ne B	~560	-	1332.8	12.8	[3][9]

Ac5c: 1-aminocyclopentanecarboxylic acid; Ac6c: 1-aminocyclohexanecarboxylic acid

Mandatory Visualizations Spinorphin Signaling Pathway

Spinorphin acts as an inhibitor of several enkephalin-degrading enzymes, thereby potentiating the effects of endogenous enkephalins.[1][2][10] It has also been shown to antagonize the P2X3 receptor.[1] The following diagram illustrates the known signaling pathways influenced by **Spinorphin**.





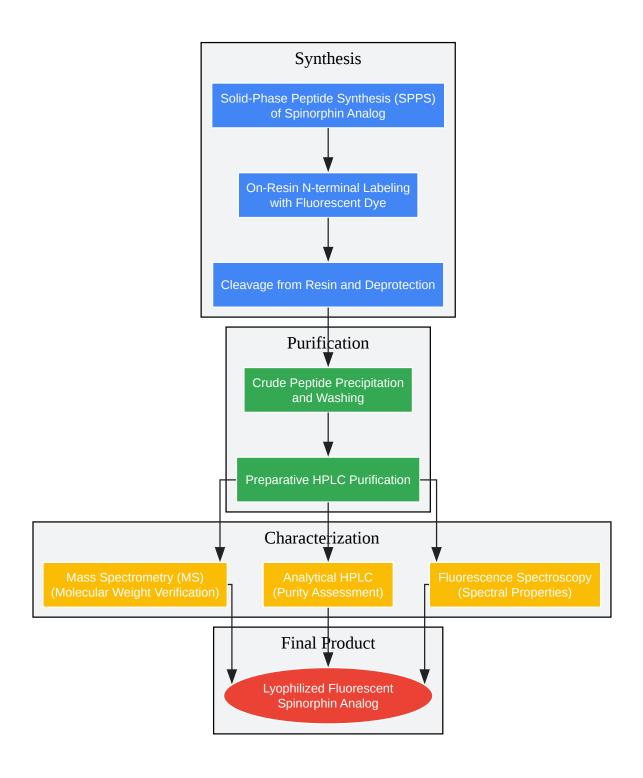
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Caption: Spinorphin Signaling Pathway.

Experimental Workflow for Creating Fluorescently Labeled Spinorphin Analogs

The following diagram outlines the key steps involved in the synthesis, purification, and characterization of fluorescently labeled **Spinorphin** analogs.





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Caption: Experimental Workflow.



Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Spinorphin Analogs

This protocol details the manual solid-phase synthesis of **Spinorphin** analogs using Fmoc chemistry.[11][12]

Materials:

- Fmoc-Rink-Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
- Coupling reagents: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Washing solvents: DMF, DCM, Methanol

Procedure:

- Resin Swelling: Swell the Fmoc-Rink-Amide MBHA resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and methanol.
- Amino Acid Coupling:
 - Pre-activate the Fmoc-amino acid (3 equivalents) with TBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.



- Add DIPEA (6 equivalents) to the activated amino acid solution.
- Add the activated amino acid mixture to the deprotected resin and shake for 2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
- Washing: After complete coupling, wash the resin with DMF, DCM, and methanol.
- Chain Elongation: Repeat steps 2-4 for each amino acid in the **Spinorphin** sequence (Thr-Trp-Pro-Tyr-Val-Val-Leu).
- N-terminal Modification (Optional): If a non-fluorescent analog is desired, proceed to deprotection of the final Fmoc group. For fluorescent labeling, keep the N-terminal Fmoc group on for Protocol 2.

Protocol 2: On-Resin Fluorescent Labeling

This protocol describes the N-terminal labeling of the synthesized **Spinorphin** analog with a fluorescent dye (e.g., Rhodamine B) while the peptide is still attached to the resin.[11][13]

Materials:

- Peptide-resin from Protocol 1 (with N-terminal Fmoc group)
- Fluorescent dye with a carboxylic acid group (e.g., Rhodamine B)
- Coupling reagents (TBTU, HOBt)
- Activation base (DIPEA)
- Solvents (DMF, DCM)

Procedure:

 Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin as described in Protocol 1, step 2.



- · Dye Coupling:
 - Dissolve the fluorescent dye (e.g., Rhodamine B, 3 equivalents) in DMF.
 - Add coupling reagents TBTU (2.9 equivalents) and HOBt (3 equivalents) to the dye solution.
 - Add DIPEA (6 equivalents) to activate the dye.
 - Add the activated dye solution to the deprotected peptide-resin and shake for 4-6 hours at room temperature, protected from light.
- Washing: Wash the fluorescently labeled peptide-resin thoroughly with DMF, DCM, and methanol to remove excess dye and coupling reagents.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the cleavage of the labeled peptide from the resin, removal of side-chain protecting groups, and subsequent purification.[12][14]

Materials:

- Fluorescently labeled peptide-resin from Protocol 2
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
- Cold diethyl ether
- Purification system: High-Performance Liquid Chromatography (HPLC) with a C18 column
- Mobile phase A: 0.1% TFA in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:



- · Cleavage and Deprotection:
 - Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitation and Washing:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the washing step with cold ether twice.
 - Dry the crude peptide pellet under vacuum.
- Purification:
 - Dissolve the crude peptide in a minimal amount of mobile phase A.
 - Purify the peptide by preparative reverse-phase HPLC using a gradient of mobile phase B.
 - Monitor the elution profile at the absorbance wavelength of the peptide bond (220 nm) and the specific wavelength for the fluorescent dye (e.g., ~560 nm for Rhodamine B).
 - Collect the fractions containing the pure, labeled peptide.
- Lyophilization: Freeze the purified fractions and lyophilize to obtain the final product as a powder.

Protocol 4: Characterization of Fluorescently Labeled Spinorphin Analogs

This protocol outlines the key analytical techniques to verify the identity, purity, and fluorescent properties of the synthesized analogs.[14][15]

Materials:

Purified fluorescently labeled Spinorphin analog



- Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
- Analytical HPLC system with a C18 column
- Fluorescence spectrophotometer

Procedure:

- Molecular Weight Verification:
 - Dissolve a small amount of the lyophilized peptide in an appropriate solvent.
 - Analyze the sample using mass spectrometry to confirm that the observed molecular weight matches the calculated molecular weight of the fluorescently labeled peptide.
- Purity Assessment:
 - Analyze the purified peptide using analytical HPLC with a C18 column and a suitable gradient.
 - Assess the purity by integrating the peak area of the desired product relative to any impurity peaks. Purity should typically be >95%.
- Fluorescence Spectroscopy:
 - Dissolve the labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).
 - Measure the excitation and emission spectra to determine the maximal excitation and emission wavelengths.
 - Quantum yield and other photophysical properties can be determined using standard methods if required.

By following these detailed protocols and utilizing the provided data and visualizations, researchers can successfully create and characterize fluorescently labeled **Spinorphin** analogs for a wide range of applications in pharmacology and cell biology.



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